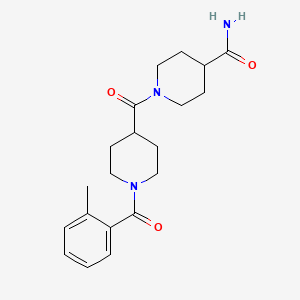
1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide, also known as MPDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MPDC is a piperidine derivative that has been shown to have a range of biochemical and physiological effects, making it an interesting compound for further investigation.
Mécanisme D'action
The mechanism of action of 1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide is not fully understood, but it is thought to act as a dopamine reuptake inhibitor and a sigma-1 receptor agonist. These actions may contribute to the compound's ability to increase dopamine release and improve motor function in Parkinson's disease models.
Biochemical and Physiological Effects:
In addition to its effects on dopamine release and motor function, 1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide has been shown to have a range of other biochemical and physiological effects. These include the modulation of calcium signaling, the inhibition of acetylcholinesterase activity, and the activation of protein kinase C.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide in lab experiments is that it is a highly pure compound that can be synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide. One area of interest is its potential as a treatment for Parkinson's disease, as well as other disorders that involve dopamine dysfunction. Another possible direction is the investigation of its effects on calcium signaling and protein kinase C, which could have implications for a range of physiological processes. Additionally, the development of more specific and potent derivatives of 1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide could lead to new insights into its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide involves the reaction of 2-methylbenzoyl chloride with piperidine-4-carboxylic acid, followed by the addition of piperidine-4-carbonyl chloride. The resulting compound is then purified through recrystallization to yield 1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide in high purity.
Applications De Recherche Scientifique
1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide has been used in a range of scientific studies, particularly in the field of neuroscience. One study investigated the effects of 1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide on the release of dopamine in the brain, finding that the compound was able to increase dopamine release in a dose-dependent manner. Another study examined the potential of 1-(1-(2-methylbenzoyl)piperidine-4-carbonyl)piperidine-4-carboxamide as a treatment for Parkinson's disease, showing that the compound was able to improve motor function in animal models of the disease.
Propriétés
IUPAC Name |
1-[1-(2-methylbenzoyl)piperidine-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-14-4-2-3-5-17(14)20(26)23-12-8-16(9-13-23)19(25)22-10-6-15(7-11-22)18(21)24/h2-5,15-16H,6-13H2,1H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFXYNPBHKIRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methylbenzoyl)piperidine-4-carbonyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

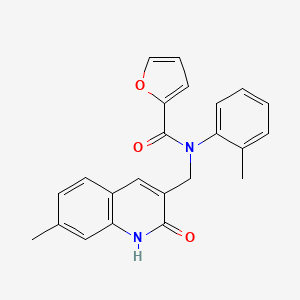
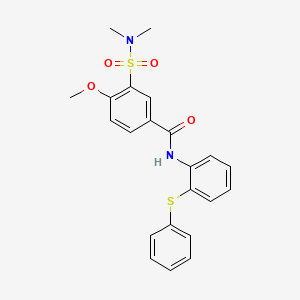
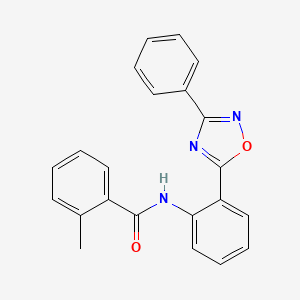

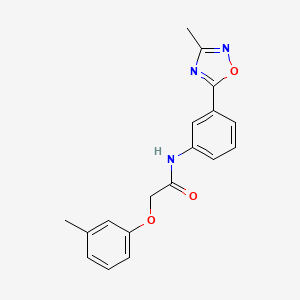
![4-[[2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B7713990.png)

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7713999.png)
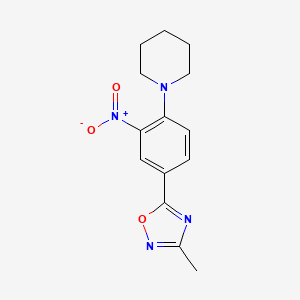
![2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B7714018.png)


![N-cyclohexyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714035.png)
